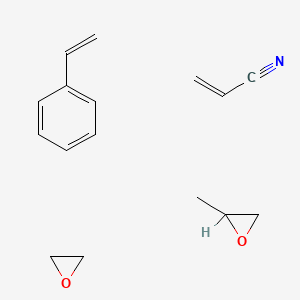

2-Methyloxirane;oxirane;prop-2-enenitrile;styrene

Beschreibung

1.1. Oxirane (C₂H₄O)

Oxirane (ethylene oxide) is the simplest epoxide, a three-membered cyclic ether. It is highly reactive due to ring strain and is widely used in industrial sterilization and as a precursor to ethylene glycol .

1.2. 2-Methyloxirane (C₃H₆O) Also known as propylene oxide, this compound features a methyl group substituent on the oxirane ring. Its reduced ring strain compared to oxirane results in moderated reactivity, making it valuable in polymer production (e.g., polyurethane foams) and as a solvent .

1.3. Prop-2-enenitrile (C₃H₃N) Commonly called acrylonitrile, this nitrile-containing compound is characterized by a polar cyano group. It is a key monomer in synthetic rubber (e.g., nitrile rubber) and plastics like ABS (acrylonitrile-butadiene-styrene) .

1.4. Styrene (C₈H₈)

Styrene is an aromatic hydrocarbon with a vinyl group attached to a benzene ring. It is primarily used in polystyrene production and copolymerization (e.g., with acrylonitrile in SAN resins) .

Eigenschaften

CAS-Nummer |

58050-75-2 |

|---|---|

Molekularformel |

C16H21NO2 |

Molekulargewicht |

259.34 g/mol |

IUPAC-Name |

2-methyloxirane;oxirane;prop-2-enenitrile;styrene |

InChI |

InChI=1S/C8H8.C3H3N.C3H6O.C2H4O/c1-2-8-6-4-3-5-7-8;1-2-3-4;1-3-2-4-3;1-2-3-1/h2-7H,1H2;2H,1H2;3H,2H2,1H3;1-2H2 |

InChI-Schlüssel |

WTDUCFZUUOWWOX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CO1.C=CC#N.C=CC1=CC=CC=C1.C1CO1 |

Verwandte CAS-Nummern |

58050-75-2 113428-60-7 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Ammoxidation of Propylene

This is the dominant industrial method involving the catalytic reaction of propylene, ammonia, and oxygen (or water) over metal oxide catalysts at elevated temperatures (400–500 °C):

Catalysts: Phosphorus molybdenum bismuth or antimony iron catalysts supported on silica gel.

Process: Propylene reacts with ammonia and oxygen to form prop-2-enenitrile and water, with hydrogen cyanide as a by-product.

Purification: The crude product is purified by distillation.

Physical Properties: Prop-2-enenitrile is a colorless liquid with a pungent odor, melting point -83 °C, boiling point 77 °C, and density 0.81 g/cm³.

This process is highly efficient for large-scale production.

Preparation Methods of Styrene

Styrene is an aromatic vinyl compound widely used in polymer production. Its preparation methods include:

Industrial Production (Dehydrogenation of Ethylbenzene)

- Ethylbenzene is dehydrogenated at high temperature over iron oxide catalysts to yield styrene.

Polymerization to Styrene-Acrylic Resins

Styrene is copolymerized with acrylic monomers (such as methyl methacrylate and vinylformic acid) in the presence of initiators (benzoyl peroxide, diisopropyl azodicarboxylate) and solvents (diethylene glycol dimethyl ether).

The polymerization is performed at 100–120 °C with stirring for 12–15 hours.

The resulting polymer solution is precipitated with water, filtered, and vacuum dried to obtain styrene-acrylic resin.

This method yields resins with narrow molecular weight distribution, low acid value, and good film properties.

The monomer composition typically includes 32–40% vinylformic acid, 12–15% methyl methacrylate, and 63–70% styrene.

Comparative Table of Preparation Methods

Summary and Research Perspectives

The preparation of the compounds 2-methyloxirane, oxirane, prop-2-enenitrile, and styrene involves well-established synthetic routes ranging from classical organic reactions to industrial catalytic processes.

2-Methyloxirane is efficiently prepared via halogenated alkene epoxidation and intramolecular cyclization, with yields around 47% in reported methods.

Oxirane synthesis methods provide foundational strategies applicable to substituted epoxides.

Prop-2-enenitrile production is dominated by the ammoxidation of propylene, a high-temperature catalytic process optimized for industrial scale.

Styrene is industrially produced by ethylbenzene dehydrogenation and can be polymerized with acrylic monomers to form functional resins with controlled molecular characteristics.

These methods are supported by extensive research and patent literature, ensuring reproducibility and scalability. Further developments focus on improving selectivity, yield, and environmental sustainability, such as asymmetric epoxidations and green catalytic processes.

Analyse Chemischer Reaktionen

2-Methyloxirane (Propylene Oxide)

2-Methyloxirane is a strained epoxide with high reactivity due to its three-membered ring. Key reactions include:

Ring-Opening Reactions

-

Acid-Catalyzed Hydrolysis : Reacts with water in acidic conditions to form 1,2-propanediol .

-

Base-Catalyzed Polymerization : Forms polypropylene glycols under alkaline conditions .

Environmental Reactions

-

Atmospheric Oxidation : Reacts with hydroxyl radicals (OH) to form cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (β-IEPOX), a precursor to secondary organic aerosols (SOA) .

Table 1: Key Reactions of 2-Methyloxirane

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Hydrolysis | H⁺, H₂O | 1,2-Propanediol |

| Polymerization | NaOH, 80–150°C | Polypropylene glycol |

| Atmospheric Oxidation | OH radicals | β-IEPOX, SOA |

Oxirane (Ethylene Oxide)

Oxirane’s high ring strain drives its reactivity in industrial and biological contexts:

Ring-Opening Mechanisms

-

Acid-Catalyzed : Reacts with nucleophiles (e.g., H₂O, alcohols) to form diols or ethers .

-

Base-Catalyzed : Nucleophilic attack by OH⁻ or RO⁻ yields glycols or glycol ethers .

Radical Reactions

-

CN Radical Interaction : Reacts with cyanide radicals (CN) to form HCN and 2-oxiranyl radicals, relevant in interstellar chemistry .

Table 2: Key Reactions of Oxirane

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acid Hydrolysis | H⁺, H₂O | Ethylene glycol |

| Base-Catalyzed Opening | NaOH, ROH | Glycol ethers |

| Radical Reaction | CN radicals | HCN + 2-oxiranyl radical |

Styrene

Styrene’s conjugated vinyl group enables polymerization and thermal decomposition:

Polymerization

-

Free-Radical Initiation : Forms polystyrene via chain-growth polymerization, releasing ~71 kJ·mol⁻¹ of heat .

-

Copolymerization : Combines with acrylonitrile and butadiene to produce ABS plastics .

Thermal Decomposition

-

Pyrolysis : At >1000°C, decomposes into benzene, ethylene, and hydrogen gas .

-

Radical Pathways : Forms styryl radicals (C₆H₅CH₂·) and polyacetylenes at high temperatures .

Table 3: Key Reactions of Styrene

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Radical Polymerization | Peroxide initiators | Polystyrene |

| Thermal Decomposition | >1000°C, inert atmosphere | Benzene, ethylene, H₂ |

Prop-2-enenitrile (Acrylonitrile)

Prop-2-enenitrile’s nitrile and alkene groups enable diverse reactivity:

Polymerization

-

Radical Copolymerization : With butadiene, forms nitrile rubber (NBR).

Oxidation and Reduction

-

Oxidation : Converts nitrile groups to carbonyl compounds using KMnO₄.

-

Hydrogenation : Catalytic reduction (H₂/Pd) yields propylamine.

Table 4: Key Reactions of Prop-2-enenitrile

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Copolymerization | Butadiene, initiators | Nitrile rubber (NBR) |

| Catalytic Hydrogenation | H₂, Pd/C | Propylamine |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- IUPAC Name : 2-Methyloxirane

- Molecular Formula : C₃H₆O

- Molecular Weight : 58.08 g/mol

- CAS Number : 75-56-9

The compound features a three-membered cyclic ether structure that contributes to its unique reactivity and utility in various applications.

Chemistry

-

Synthesis of Chemicals :

- Used as an intermediate in the synthesis of various chemicals, including glycols and polyethers.

- Acts as a building block for the production of polyurethane foams, which are widely utilized in furniture and automotive industries.

-

Emulsifying Agent :

- Functions effectively as an emulsifier in chemical formulations, enhancing the stability of mixtures containing oil and water.

Biology

-

Biological Sample Preparation :

- Employed in biological research for solubilizing compounds, facilitating the preparation of samples for analysis.

-

Drug Delivery Systems :

- Utilized in pharmaceutical formulations to improve the solubility and bioavailability of drugs, making it essential in developing effective therapeutic agents.

Medicine

- Pharmaceutical Applications :

- Enhances drug formulations by improving solubility profiles, particularly for hydrophobic drugs.

- Toxicology Studies :

Industrial Applications

-

Production of Detergents and Cosmetics :

- Widely used in the formulation of detergents due to its emulsifying properties, aiding in the removal of dirt and grease.

- Incorporated into cosmetics for its ability to stabilize emulsions and enhance product texture.

- Environmental Applications :

Data Tables

Pharmaceutical Applications

A study demonstrated that incorporating 2-Methyloxirane into drug formulations significantly enhanced the solubility of poorly soluble drugs, leading to improved therapeutic efficacy. This application is particularly relevant for medications targeting chronic diseases where bioavailability is critical.

Cosmetic Industry

In cosmetic formulations, 2-Methyloxirane has been shown to improve the stability and texture of products such as creams and lotions. Its ability to create stable emulsions makes it a valuable ingredient in personal care products.

Environmental Impact

Research indicates that while 2-Methyloxirane is effective as an anti-corrosion additive, its environmental impact must be assessed carefully due to potential toxicity observed in laboratory studies . Ongoing evaluations focus on balancing its industrial benefits with ecological safety.

Wirkmechanismus

2-Methyloxirane

2-Methyloxirane exerts its effects through ring-opening reactions, where the strained three-membered ring reacts with nucleophiles, leading to the formation of various products .

Oxirane

Oxirane also undergoes ring-opening reactions, which are facilitated by the strain in the three-membered ring .

Prop-2-enenitrile

Prop-2-enenitrile polymerizes through a free-radical mechanism, forming long chains of polyacrylonitrile .

Styrene

Styrene polymerizes through a free-radical mechanism to form polystyrene .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis of Structural and Chemical Properties

Table 1: Structural and Physical Properties

| Property | Oxirane | 2-Methyloxirane | Prop-2-enenitrile | Styrene |

|---|---|---|---|---|

| Molecular Formula | C₂H₄O | C₃H₆O | C₃H₃N | C₈H₈ |

| Molecular Weight | 44.05 g/mol | 58.08 g/mol | 53.06 g/mol | 104.15 g/mol |

| Boiling Point | 10.7°C | 34.2°C | 77.3°C | 145°C |

| Key Functional Group | Epoxide | Epoxide + methyl | Nitrile (C≡N) | Vinylbenzene |

| Reactivity | High (ring strain) | Moderate (steric hindrance) | High (polar nitrile) | Moderate (conjugation with benzene) |

Key Findings:

Reactivity Trends :

- Oxirane’s high ring strain drives nucleophilic ring-opening reactions (e.g., hydrolysis to ethylene glycol) .

- 2-Methyloxirane’s methyl group reduces reactivity compared to oxirane but enhances selectivity in catalytic deoxygenation (e.g., on Au surfaces) .

- Prop-2-enenitrile’s nitrile group facilitates nucleophilic additions and radical polymerization .

- Styrene’s conjugated system enables electrophilic aromatic substitution and radical polymerization .

Catalytic Behavior :

Notable Research Insights:

Biologische Aktivität

The compound “2-Methyloxirane; oxirane; prop-2-enenitrile; styrene” is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, examining its synthesis, mechanisms of action, and implications for health and safety.

Chemical Structure and Properties

2-Methyloxirane, also known as propylene oxide, is a colorless volatile liquid with a distinctive odor. Its chemical structure allows it to participate in various chemical reactions, including polymerization and ring-opening reactions. The presence of functional groups such as nitriles and styrenes enhances its reactivity and potential biological interactions.

1. Antimicrobial Properties

Research indicates that compounds derived from 2-methyloxirane exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antimicrobial agents .

2. Cytotoxic Effects

The cytotoxicity of 2-methyloxirane has been evaluated in several studies. It has been observed to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

3. Genotoxicity

Genotoxic effects have been reported for 2-methyloxirane in both in vitro and in vivo studies. It has been shown to cause DNA damage, which raises concerns regarding its carcinogenic potential. Specifically, nasal cavity tumors were observed in animal models exposed to high concentrations of the compound .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study A | Evaluated the cytotoxicity of various derivatives on human cancer cell lines | Identified several compounds with IC50 values below 10 µM, indicating significant cytotoxicity |

| Study B | Investigated the genotoxic effects using Ames test | Found that 2-methyloxirane caused mutations in Salmonella typhimurium, suggesting potential carcinogenicity |

| Study C | Assessed antimicrobial activity against E. coli and S. aureus | Demonstrated effective inhibition at low concentrations (MIC < 100 µg/mL) |

The biological activity of 2-methyloxirane is largely attributed to its ability to react with cellular macromolecules. The following mechanisms have been proposed:

- Formation of Adducts: The compound can form adducts with proteins and nucleic acids, leading to altered function and expression.

- Oxidative Stress Induction: The generation of ROS can disrupt cellular homeostasis, triggering apoptosis.

- Inflammation Pathways: Exposure may activate inflammatory pathways, contributing to tissue damage and disease progression.

Safety and Regulatory Considerations

Due to its potential health risks, regulatory bodies have classified 2-methyloxirane as hazardous. Prolonged exposure can lead to respiratory issues and skin irritation. The Canadian government has highlighted its carcinogenic potential based on animal studies . Therefore, handling precautions are essential in industrial applications.

Q & A

Q. What methodological approaches are recommended for assessing the genotoxic potential of styrene in mammalian cell cultures?

To evaluate styrene's genotoxicity, researchers should employ a combination of assays:

- Chromosomal aberration tests in Chinese hamster lung (CHL) cells or human lymphocytes to detect structural chromosomal damage .

- Mutation assays (e.g., HPRT or TK gene mutation tests) in V79 cells to assess point mutations.

- Metabolic activation systems (e.g., S9 liver homogenate) to mimic in vivo metabolic conversion of styrene to styrene oxide (SO), its genotoxic metabolite .

- Dose-response analysis to distinguish between cytotoxic and genotoxic effects.

Q. How can crystallographic software tools like SHELX improve structural analysis of oxirane derivatives?

SHELX programs (e.g., SHELXL, SHELXD) are critical for refining small-molecule crystal structures:

- SHELXL : Optimize hydrogen bonding networks and anisotropic displacement parameters for oxirane-containing compounds using high-resolution data .

- ORTEP-3 : Visualize thermal ellipsoids and validate geometric parameters (e.g., bond angles in oxirane rings) .

- Robustness : SHELX’s compatibility with twinned data makes it suitable for challenging oxirane polymorphs .

Q. What synthetic routes are effective for producing prop-2-enenitrile derivatives with stereochemical control?

Prop-2-enenitrile (acrylonitrile) derivatives can be synthesized via:

- Knoevenagel condensation : Reaction of aldehydes with cyanoacetates under basic conditions.

- Pd-catalyzed cyanation : Cross-coupling of alkenyl halides with cyanide sources (e.g., Zn(CN)₂) .

- Chiral auxiliary methods : Use of enantiopure catalysts (e.g., Cinchona alkaloids) for asymmetric synthesis of nitrile-containing compounds.

Advanced Research Questions

Q. How can researchers reconcile contradictions between in vitro and in vivo genotoxicity data for styrene?

Discrepancies arise due to differences in metabolic activation, dose thresholds, and repair mechanisms:

- In vitro limitations : Many studies use exogenous metabolic activation (S9 mix), which may not replicate in vivo enzyme kinetics .

- Dose extrapolation : High-dose in vitro results may not reflect low-dose human exposure. Use physiologically based pharmacokinetic (PBPK) modeling to bridge this gap .

- DNA repair assays : Incorporate comet assays or γ-H2AX foci analysis to assess repair efficiency in exposed tissues .

Q. What strategies enhance the accuracy of hydrogen bonding analysis in oxirane-containing crystals?

Advanced approaches include:

- Graph set analysis : Characterize hydrogen bond patterns (e.g., rings or chains) using Etter’s formalism to predict packing motifs .

- DFT calculations : Compare experimental bond lengths/angles with theoretical models to identify strain in oxirane rings.

- High-pressure crystallography : Resolve weak interactions (e.g., C−H···O) under non-ambient conditions .

Q. How can 2-Methyloxirane (propylene oxide) serve as a biomarker in breath analysis for metabolic disorders?

In breath VOC studies:

- Chiral separation : Use GC-MS with chiral columns to distinguish (2R)- and (2S)-2-Methyloxirane enantiomers, which may correlate with specific metabolic pathways .

- Multivariate modeling : Combine propylene oxide with other VOCs (e.g., acetone, isoprene) in logistic regression models to improve diagnostic accuracy (85–95% in pilot studies) .

Q. What experimental designs address conflicting data on styrene’s carcinogenicity classification?

- Epidemiological meta-analysis : Pool data from occupational cohorts (e.g., reinforced plastics workers) to assess lung or lymphatic cancer risk .

- Mode-of-action (MOA) studies : Investigate styrene oxide’s DNA adduct formation in transgenic rodent models (e.g., gpt delta mice) .

- Epigenetic profiling : Analyze histone modifications or methylation patterns in exposed cell lines to identify non-genotoxic carcinogenesis pathways.

Q. How can prop-2-enenitrile be functionalized for use in supramolecular chemistry?

- Click chemistry : Azide-alkyne cycloaddition to create triazole-linked nitrile frameworks.

- Host-guest systems : Incorporate acrylonitrile monomers into porous polymers for selective gas adsorption (e.g., CO₂/N₂ separation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.